Boc-L-Leucine N,O-Dimethylhydroxamide
Overview
Description
Boc-L-Leucine N,O-Dimethylhydroxamide is a useful research compound. Its molecular formula is C13H26N2O4 and its molecular weight is 274.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis and Drug Delivery
Boc-L-Leucine is used in the controlled synthesis of amino acid-based pH-responsive chiral polymers. These polymers exhibit hydrophobicity and are significant in forming α-helical structures. The synthesis involves reversible addition-fragmentation chain transfer (RAFT) polymerization of chiral monomers like Boc-L-leucine methacryloyloxyethyl ester. These polymers can be transformed under acidic conditions to produce cationic, pH-responsive polymers with primary amine moieties, making them attractive for drug delivery and biomolecule conjugation applications (Bauri, Roy, Pant, & De, 2013).
Molecular Structure Analysis
N-(t-butoxycarbonyl)-L-isoleucyl-L-leucine methyl ester, a related compound, has been studied for its molecular structure and conformation. The molecule adopts an extended conformation, with the peptide unit in a trans configuration. This study contributes to the understanding of molecular arrangements and interactions in similar compounds (Thirumuruhan, Sony, Shanmugam, Ponnuswamy, & Jayakumar, 2004).
Antimicrobial Activity
The coupling reaction of Boc-amino acids with benzoic acid and nicotinic acid hydrazides has been explored. This synthesis process leads to compounds like N-Boc-amino acid-(N′-benzoyl)- and N-Boc-amino acid-(N′-nicotinoyl) hydrazides, which show antimicrobial activity against organisms like S. aureus and E. coli (Khattab, 2005).
Polymer Gels and Materials Science
Boc-Leucine based polymers have been used in synthesizing amino acid-based covalently cross-linked polymeric gels. These gels demonstrate high mechanical strength and are studied for various applications, including their swelling properties in different environments (Vaish, Roy, & De, 2015).
Electrochromic Performances
Research on Boc-L-leucine grafted PEDOT derivatives has shown that these compounds have excellent electrochromic performances. This is significant for applications in electrochromic devices, optical displays, and chiral recognition (Hu, Lu, Duan, Xu, Zhang, Zhang, Zhang, & Zhen, 2014).
properties
IUPAC Name |
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c1-9(2)8-10(11(16)15(6)18-7)14-12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRXSZUARJIXLZ-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87694-50-6 | |
Record name | 1,1-Dimethylethyl N-[(1S)-1-[(methoxymethylamino)carbonyl]-3-methylbutyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87694-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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